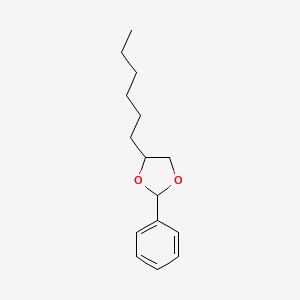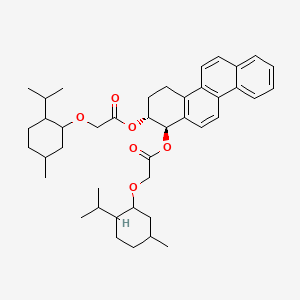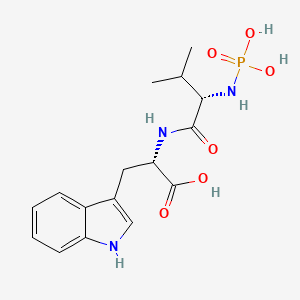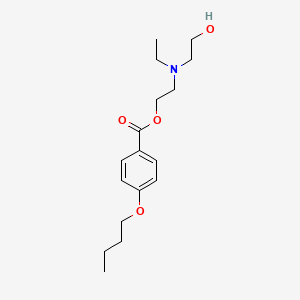
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one is a chiral compound belonging to the class of imidazolidinones. This compound is characterized by its two phenyl groups and two 4-methylphenyl groups attached to the imidazolidinone ring. The stereochemistry of the compound is defined by the (4S,5S) configuration, which plays a crucial role in its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with aniline to form the corresponding Schiff base, which is then cyclized with benzil in the presence of a suitable catalyst to yield the desired imidazolidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce amine derivatives.
科学的研究の応用
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(4R,5R)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one: The enantiomer of the compound with different stereochemistry.
1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one: A similar compound without specific stereochemistry.
1,3-bis(phenyl)-4,5-diphenylimidazolidin-2-one: Lacks the 4-methyl groups on the phenyl rings.
Uniqueness
The (4S,5S) configuration of (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one imparts unique chiral properties, making it valuable in asymmetric synthesis and catalysis. Its specific arrangement of phenyl and 4-methylphenyl groups also contributes to its distinct chemical behavior and applications.
特性
CAS番号 |
76043-19-1 |
|---|---|
分子式 |
C29H26N2O |
分子量 |
418.5 g/mol |
IUPAC名 |
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one |
InChI |
InChI=1S/C29H26N2O/c1-21-13-17-25(18-14-21)30-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)31(29(30)32)26-19-15-22(2)16-20-26/h3-20,27-28H,1-2H3/t27-,28-/m0/s1 |
InChIキー |
TUDJOYCONLINDA-NSOVKSMOSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2[C@H]([C@@H](N(C2=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC1=CC=C(C=C1)N2C(C(N(C2=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)




![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)


![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)




